molecular formula C16H16N4O4 B5123967 N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine

N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine

Cat. No. B5123967
M. Wt: 328.32 g/mol
InChI Key: UQGIBMSGFFNCRU-UHFFFAOYSA-N
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Description

N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine, also known as DNI-6, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of indazole derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine involves the photoisomerization of the nitrobenzyl group upon exposure to light of a specific wavelength. This photoisomerization results in the activation or deactivation of GPCRs, which can lead to changes in cellular signaling pathways and ultimately affect physiological processes.
Biochemical and physiological effects:
Studies have shown that N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine can modulate the activity of various GPCRs, including dopamine receptors and adenosine receptors. This compound has also been shown to affect neuronal activity and synaptic transmission in the brain. Additionally, N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine has been studied for its potential applications in optogenetics, a technique that uses light to control the activity of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine in lab experiments is its ability to selectively activate or deactivate GPCRs with high spatial and temporal precision. This allows researchers to study the specific effects of GPCR signaling on various physiological processes. However, one limitation of using N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine is its relatively complex synthesis method, which can make it difficult and time-consuming to obtain large quantities of the compound.

Future Directions

There are several potential future directions for research involving N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine. One area of interest is the development of new photo-switchable ligands that can selectively target different types of GPCRs. Additionally, N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine and other photo-switchable compounds may have applications in the development of new therapies for neurological disorders such as Parkinson's disease and schizophrenia. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine and other photo-switchable ligands, which could lead to new insights into the mechanisms underlying cellular signaling and synaptic transmission in the brain.

Synthesis Methods

The synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with 1H-indazole-6-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as DMF or DMSO and typically requires several steps to purify the final product.

Scientific Research Applications

N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a photo-switchable ligand for G protein-coupled receptors (GPCRs), which are important signaling molecules in the brain.

properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-23-15-5-11(14(20(21)22)7-16(15)24-2)8-17-12-4-3-10-9-18-19-13(10)6-12/h3-7,9,17H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGIBMSGFFNCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNC2=CC3=C(C=C2)C=NN3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1H-indazol-6-amine

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